molecular formula C9H11ClFNO B13525146 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

Cat. No.: B13525146
M. Wt: 203.64 g/mol
InChI Key: MYFORSILFWRWIU-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . This compound is characterized by the presence of an amino group, a chlorinated and fluorinated phenyl ring, and a hydroxyl group on a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorinated and fluorinated phenyl ring enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is unique due to the combination of its amino, hydroxyl, and halogenated phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

MYFORSILFWRWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CCO)N

Origin of Product

United States

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